molecular formula C3H11NO5S B13826503 Isopropylhydroxylammonium hydrogen sulfate

Isopropylhydroxylammonium hydrogen sulfate

Cat. No.: B13826503
M. Wt: 173.19 g/mol
InChI Key: HVAQWYJCJXMYSY-UHFFFAOYSA-N
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Description

Isopropylhydroxylammonium hydrogen sulfate is a chemical compound with the molecular formula C3H11NO5S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its sulfate group, which plays a crucial role in its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropylhydroxylammonium hydrogen sulfate typically involves the reaction of isopropylhydroxylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Isopropylhydroxylamine} + \text{Sulfuric Acid} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the careful addition of sulfuric acid to isopropylhydroxylamine, followed by purification steps to obtain the pure compound. The use of advanced techniques such as distillation and crystallization ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Isopropylhydroxylammonium hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Products include nitroso compounds and nitrates.

    Reduction: The primary amine is a major product.

    Substitution: Various substituted derivatives can be formed.

Scientific Research Applications

Isopropylhydroxylammonium hydrogen sulfate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Research explores its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which isopropylhydroxylammonium hydrogen sulfate exerts its effects involves its interaction with molecular targets and pathways. The sulfate group plays a key role in its reactivity, facilitating various biochemical and chemical processes. The compound can interact with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

    Isopropylamine: Similar in structure but lacks the sulfate group.

    Hydroxylamine: Shares the hydroxylamine moiety but differs in its overall structure.

    Ammonium Sulfate: Contains the sulfate group but differs in its cationic component.

Uniqueness: Isopropylhydroxylammonium hydrogen sulfate is unique due to the presence of both the isopropylhydroxylamine and sulfate groups, which confer distinct chemical and physical properties. This combination makes it valuable in various applications, distinguishing it from other related compounds.

Properties

Molecular Formula

C3H11NO5S

Molecular Weight

173.19 g/mol

IUPAC Name

hydrogen sulfate;hydroxy(propan-2-yl)azanium

InChI

InChI=1S/C3H9NO.H2O4S/c1-3(2)4-5;1-5(2,3)4/h3-5H,1-2H3;(H2,1,2,3,4)

InChI Key

HVAQWYJCJXMYSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH2+]O.OS(=O)(=O)[O-]

Related CAS

64611-86-5
63758-85-0

Origin of Product

United States

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